7-Tert-butyl-1-methoxypyrene
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Overview
Description
7-Tert-butyl-1-methoxypyrene is a substituted pyrene derivative known for its unique structural and electronic properties. Pyrene, a polycyclic aromatic hydrocarbon, serves as the core structure, with tert-butyl and methoxy groups attached at the 7 and 1 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-tert-butyl-1-methoxypyrene typically involves the electrophilic aromatic substitution of pyrene. The 2 and 7 positions of pyrene are less reactive towards electrophilic substitution compared to the 1, 3, 6, and 8 positions. selective substitution can be achieved using bulky electrophiles such as tert-butyl chloride . The methoxylation at the 1 position can be carried out using methanol in the presence of a strong acid catalyst .
Industrial Production Methods
Small-scale laboratory synthesis remains the primary method for obtaining this compound .
Chemical Reactions Analysis
Types of Reactions
7-Tert-butyl-1-methoxypyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups at specific positions on the pyrene core.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
7-Tert-butyl-1-methoxypyrene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecular architectures.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a fluorescent probe.
Industry: Utilized in the development of organic electronic materials and optoelectronic devices.
Mechanism of Action
The mechanism of action of 7-tert-butyl-1-methoxypyrene involves its interaction with molecular targets through its aromatic core and functional groups. The tert-butyl and methoxy groups influence the electronic properties of the pyrene core, affecting its reactivity and interactions with other molecules . The specific pathways and molecular targets depend on the context of its application, such as in photophysical studies or biological interactions .
Comparison with Similar Compounds
Similar Compounds
2,7-Di-tert-butylpyrene: Another pyrene derivative with tert-butyl groups at the 2 and 7 positions.
1-Methoxypyrene: A simpler derivative with only a methoxy group at the 1 position.
Uniqueness
7-Tert-butyl-1-methoxypyrene is unique due to the combination of tert-butyl and methoxy groups, which confer distinct electronic and steric properties. This combination enhances its utility in specific applications, such as organic electronics and photophysics, compared to other pyrene derivatives .
Properties
CAS No. |
189371-39-9 |
---|---|
Molecular Formula |
C21H20O |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
7-tert-butyl-1-methoxypyrene |
InChI |
InChI=1S/C21H20O/c1-21(2,3)16-11-14-6-5-13-8-10-18(22-4)17-9-7-15(12-16)19(14)20(13)17/h5-12H,1-4H3 |
InChI Key |
QGLBFZUILRSYNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C3C(=C1)C=CC4=C3C(=C(C=C4)OC)C=C2 |
Origin of Product |
United States |
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